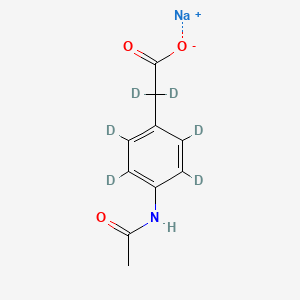

Actarit-d6 (sodium)

Description

BenchChem offers high-quality Actarit-d6 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Actarit-d6 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10NNaO3 |

|---|---|

Molecular Weight |

221.22 g/mol |

IUPAC Name |

sodium;2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)-2,2-dideuterioacetate |

InChI |

InChI=1S/C10H11NO3.Na/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1/i2D,3D,4D,5D,6D2; |

InChI Key |

OUUYEJZZDPFWIG-ROICBVHXSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)[O-])[2H])[2H])NC(=O)C)[2H].[Na+] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Actarit-d6 (Sodium): An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actarit, a disease-modifying antirheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis (RA). While its precise mechanism of action is not fully elucidated, current research points to a multi-faceted immunomodulatory effect. This technical guide provides a comprehensive overview of the core mechanisms of Actarit, with a focus on its cellular and molecular targets. The information presented herein is intended to support further research and drug development efforts in the field of autoimmune and inflammatory diseases. It is important to note that while this guide discusses Actarit, specific data for its deuterated form, Actarit-d6 (sodium), is not extensively available in the public domain; the presented mechanisms are based on studies of the parent compound, Actarit.

Core Mechanisms of Action

Actarit exerts its therapeutic effects through the modulation of key inflammatory pathways and cellular interactions implicated in the pathogenesis of rheumatoid arthritis. The primary mechanisms include the suppression of pro-inflammatory cytokines, inhibition of inflammatory enzymes, modulation of T-cell activity, and downregulation of adhesion molecule expression.

Inhibition of Pro-inflammatory Cytokine Production

Actarit has been shown to significantly reduce the production of key pro-inflammatory cytokines that drive the inflammatory cascade in the rheumatoid synovium. Specifically, it targets Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), two pivotal cytokines in RA pathogenesis.[1]

Experimental Protocol: Measurement of Cytokine Production in RA Synovial Cells

-

Cell Culture: Primary synovial cells are isolated from the synovial tissue of patients with rheumatoid arthritis and cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

Treatment: The cultured synovial cells are treated with varying concentrations of Actarit (e.g., 10⁻⁵ M to 10⁻⁶ M) or a vehicle control for a specified period (e.g., 24-48 hours).[1]

-

Cytokine Measurement: The concentration of TNF-α and IL-1β in the cell culture supernatants is quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are expressed as the mean concentration of the cytokine (e.g., in pg/mL) ± standard deviation. The percentage of inhibition by Actarit is calculated relative to the vehicle-treated control.

Modulation of Inflammatory Enzymes and Mediators

Actarit also influences the activity of enzymes and mediators that contribute to joint destruction and inflammation in rheumatoid arthritis.

Actarit suppresses the production of Matrix Metalloproteinase-1 (MMP-1), also known as collagenase, by synovial cells.[1] MMP-1 is a key enzyme responsible for the degradation of type II collagen, the major structural component of articular cartilage.

In clinical studies, Actarit has been observed to reduce elevated serum levels of nitric oxide (NO) in patients with early-phase rheumatoid arthritis.[2] NO is a pro-inflammatory mediator that contributes to vasodilation, inflammation, and tissue damage in the joints.

A significant molecular target of Actarit is Carbonic Anhydrase II (CAII), a zinc metalloenzyme. Actarit inhibits CAII with a half-maximal inhibitory concentration (IC50) of 422 nM.[3] The inhibition of CAII may contribute to the anti-inflammatory effects of Actarit, although the precise downstream consequences of this inhibition in the context of RA are still under investigation.

Experimental Protocol: Carbonic Anhydrase II Inhibition Assay

-

Enzyme and Substrate: Recombinant human Carbonic Anhydrase II and a suitable substrate (e.g., 4-nitrophenyl acetate) are used.

-

Inhibitor: A range of concentrations of Actarit are pre-incubated with the CAII enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The rate of the enzymatic reaction is monitored spectrophotometrically by measuring the increase in absorbance of the product (4-nitrophenolate) over time.

-

Data Analysis: The IC50 value, representing the concentration of Actarit required to inhibit 50% of the CAII activity, is calculated from the dose-response curve.

Modulation of T-Cell Activity

The mechanism of action of Actarit also involves the modulation of T-cell functions, which are central to the autoimmune response in rheumatoid arthritis.[4][5] While the precise nature of this modulation is still being fully elucidated, it is believed to contribute to the overall immunosuppressive effect of the drug.

Experimental Protocol: In Vitro T-Cell Activation Assay

-

T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and T-cells are purified using negative selection.

-

Activation: T-cells are activated in vitro using anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals for T-cell activation.

-

Treatment: Activated T-cells are cultured in the presence of varying concentrations of Actarit or a vehicle control.

-

Proliferation Measurement: T-cell proliferation is assessed by measuring the incorporation of a radioactive tracer (e.g., ³H-thymidine) or by using a fluorescent dye-dilution assay (e.g., CFSE).

-

Cytokine Production: The production of T-cell-derived cytokines (e.g., IFN-γ, IL-2) in the culture supernatants is measured by ELISA.

-

Data Analysis: The effect of Actarit on T-cell proliferation and cytokine production is quantified and compared to the control group.

Downregulation of Adhesion Molecule Expression

Actarit has been shown to down-regulate the expression of several adhesion molecules on synovial cells, thereby interfering with the recruitment and retention of inflammatory cells in the joint.[1]

-

CD44: Actarit down-regulates the expression of CD44 on fibroblast-like synovial cells. CD44 is a receptor for hyaluronan and is involved in cell-cell and cell-matrix interactions.

-

Intercellular Adhesion Molecule-1 (ICAM-1): The expression of ICAM-1 on fibroblast-like synovial cells is also reduced by Actarit. ICAM-1 is a ligand for the integrin LFA-1, which is expressed on lymphocytes, and mediates their adhesion to synovial cells.

-

Very Late Antigen-4 (VLA-4): Actarit down-regulates the expression of VLA-4 on macrophage-like synovial cells. VLA-4 is an integrin that binds to VCAM-1 on endothelial cells and is crucial for the trafficking of inflammatory cells into the synovium.

Experimental Protocol: Flow Cytometric Analysis of Adhesion Molecule Expression

-

Cell Culture and Treatment: Synovial cells (fibroblast-like or macrophage-like) are cultured and treated with Actarit as described previously.

-

Antibody Staining: The cells are harvested and stained with fluorescently labeled monoclonal antibodies specific for CD44, ICAM-1, or VLA-4. Isotype-matched control antibodies are used to determine background fluorescence.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the expression of the adhesion molecules on the cell surface.

-

Data Analysis: The mean fluorescence intensity (MFI) of the stained cells is determined, and the percentage of positive cells is calculated. The effect of Actarit is assessed by comparing the MFI and percentage of positive cells in the treated group to the control group.

Data Summary

The following tables summarize the key quantitative data regarding the mechanism of action of Actarit.

Table 1: Effect of Actarit on Pro-inflammatory Cytokine and MMP-1 Production by RA Synovial Cells

| Parameter | Actarit Concentration | Effect | Reference |

| TNF-α Secretion | 10⁻⁵ - 10⁻⁶ M | Reduction in spontaneous secretion | [1] |

| IL-1β Secretion | 10⁻⁵ - 10⁻⁶ M | Reduction in spontaneous secretion | [1] |

| MMP-1 Production | Therapeutic Concentrations | Suppression | [1] |

Table 2: Effect of Actarit on Adhesion Molecule Expression on Synovial Cells

| Adhesion Molecule | Cell Type | Effect of Actarit | Reference |

| CD44 | Fibroblast-like synovial cells | Down-regulation | [1] |

| ICAM-1 | Fibroblast-like synovial cells | Down-regulation | [1] |

| VLA-4 | CD14+ macrophage-like synovial cells | Down-regulation | [1] |

Table 3: Effect of Actarit on Inflammatory Mediators

| Mediator | Effect of Actarit | Clinical/Experimental Context | Reference |

| Nitric Oxide (NO) | Reduction in serum levels | Early-phase rheumatoid arthritis patients | [2] |

| Carbonic Anhydrase II (CAII) | Inhibition (IC50 = 422 nM) | In vitro enzyme assay | [3] |

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Overview of the multifaceted mechanism of action of Actarit.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 3. horizondiscovery.com [horizondiscovery.com]

- 4. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

An In-depth Technical Guide to the Synthesis and Characterization of Actarit-d6 (Sodium Salt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Actarit-d6, the deuterated analog of the anti-rheumatic drug Actarit. While specific literature on Actarit-d6 is not publicly available, this document outlines a plausible synthetic route based on modern deuteration methodologies. Furthermore, it details the expected analytical characterization of Actarit-d6 (sodium salt), drawing upon the known properties of Actarit and the established principles of isotopic labeling. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug metabolism studies, and pharmaceutical development.

Introduction to Actarit and the Rationale for Deuteration

Actarit, or 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1][2] Its mechanism of action is not fully elucidated but is believed to involve the modulation of the immune system, including the suppression of pro-inflammatory cytokines and the modulation of T-cell activity.[1][3]

Deuteration, the replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development.[4][5] The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly slow down the metabolic processes that involve the cleavage of these bonds, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.[6] The development of deuterated drugs, such as the FDA-approved deutetrabenazine, has validated this approach.[4][6]

This guide focuses on Actarit-d6, a deuterated version of Actarit where six hydrogen atoms are replaced by deuterium. The primary aim of synthesizing Actarit-d6 would be to investigate the potential for an improved metabolic profile and enhanced therapeutic efficacy.

Proposed Synthesis of Actarit-d6 (Sodium Salt)

While a specific, documented synthesis for Actarit-d6 is not available in the public domain, a plausible and efficient route can be proposed based on established palladium-catalyzed C-H activation/deuteration reactions of phenylacetic acid derivatives.[1][3][7]

The proposed synthetic pathway involves the direct, late-stage deuteration of the aromatic ring and the acetyl group of Actarit.

Reaction Scheme:

Caption: Proposed synthesis of Actarit-d6 (sodium) from Actarit.

Experimental Protocol:

Step 1: Deuteration of Actarit

To a solution of Actarit (1 equivalent) in deuterated acetic acid (CD3CO2D) is added palladium(II) acetate (Pd(OAc)2, 0.1 equivalents) and potassium carbonate (K2CO3, 2 equivalents). The reaction mixture is heated to 120 °C in a sealed vessel and stirred for 24-48 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the incorporation of deuterium. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified with HCl (1 M) to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield Actarit-d6 as a solid.

Step 2: Formation of the Sodium Salt

The synthesized Actarit-d6 (acid form) is suspended in a mixture of tetrahydrofuran (THF) and water. A stoichiometric amount of sodium hydroxide (NaOH, 1 M aqueous solution) is added dropwise with stirring until a clear solution is obtained and the pH is neutral. The solvent is then removed under reduced pressure to yield Actarit-d6 (sodium salt) as a solid.

Characterization of Actarit-d6 (Sodium Salt)

The successful synthesis of Actarit-d6 (sodium salt) would be confirmed through a series of analytical techniques. The expected results are summarized below, with a focus on the key differences anticipated from the non-deuterated Actarit.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium. The molecular weight of Actarit-d6 will be higher than that of Actarit due to the presence of six deuterium atoms.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ Ion (m/z) |

| Actarit | C10H11NO3 | 193.07 | 192.06 |

| Actarit-d6 | C10H5D6NO3 | 199.11 | 198.10 |

Experimental Protocol: LC-MS Analysis

A solution of the synthesized Actarit-d6 (sodium salt) is prepared in a suitable solvent (e.g., methanol/water) and analyzed by reverse-phase HPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode. The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of Actarit-d6 at approximately m/z 198.10. The isotopic distribution pattern will also be distinct from that of the non-deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is used to confirm the positions of deuterium incorporation.

-

¹H NMR: In the ¹H NMR spectrum of Actarit-d6, the signals corresponding to the aromatic protons and the methyl protons of the acetyl group are expected to be significantly diminished or absent, confirming successful deuteration at these positions. The signal for the methylene protons adjacent to the carboxylic acid should remain.

-

²H NMR: A ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms bonded to deuterium. The C-D coupling will result in multiplets for these carbon signals.

Table: Expected ¹H NMR Chemical Shifts (in ppm)

| Protons | Actarit (CDCl₃) | Actarit-d6 (CDCl₃) - Expected |

| CH₃ (acetyl) | ~2.1 | Absent or significantly reduced |

| CH₂ | ~3.6 | ~3.6 |

| Aromatic CH | ~7.1 - 7.5 | Absent or significantly reduced |

| NH | ~8.0 | ~8.0 |

| COOH | ~11.0 | ~11.0 |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of C-D bonds. The stretching frequency of a C-D bond is lower than that of a C-H bond.

Table: Key IR Absorption Frequencies (in cm⁻¹)

| Bond | Actarit - Typical Range | Actarit-d6 - Expected Range |

| C-H (aromatic) | 3100 - 3000 | Absent or significantly reduced |

| C-H (aliphatic) | 3000 - 2850 | Present |

| C=O (amide) | ~1660 | ~1660 |

| C=O (acid) | ~1700 | ~1700 |

| C-D (aromatic) | Not applicable | ~2250 - 2200 |

| C-D (aliphatic) | Not applicable | ~2200 - 2100 |

Signaling Pathway of Actarit

The therapeutic effects of Actarit are believed to be mediated through the modulation of inflammatory pathways. While the exact mechanism is still under investigation, key aspects include the suppression of pro-inflammatory cytokines and the modulation of T-cell and macrophage activity.[1][3][8]

Caption: Simplified signaling pathway of Actarit in rheumatoid arthritis.

Experimental Workflow for Synthesis and Characterization

A logical workflow is essential for the efficient synthesis and characterization of Actarit-d6 (sodium salt).

Caption: Experimental workflow for Actarit-d6 (sodium) synthesis and characterization.

Conclusion

This technical guide has provided a comprehensive, albeit prospective, overview of the synthesis and characterization of Actarit-d6 (sodium salt). By leveraging established palladium-catalyzed deuteration methods, a viable synthetic route has been proposed. The detailed characterization plan, outlining the expected data from mass spectrometry, NMR, and IR spectroscopy, provides a solid framework for confirming the successful synthesis and isotopic labeling of the target compound. The information presented herein is intended to facilitate further research into the potential benefits of deuterated Actarit as a therapeutic agent for rheumatoid arthritis. Further studies will be necessary to confirm these hypothetical pathways and to fully evaluate the pharmacokinetic and pharmacodynamic properties of Actarit-d6.

References

- 1. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. researchgate.net [researchgate.net]

Actarit-d6 (Sodium) as a Deuterated Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Actarit-d6 (sodium), the deuterated form of the anti-rheumatic drug Actarit, and its application as an internal standard in analytical methodologies. The guide details the mechanism of action of Actarit, focusing on its role as a carbonic anhydrase II (CAII) inhibitor and its subsequent immunomodulatory effects on T-cells and macrophages. Detailed experimental protocols for the quantification of Actarit using a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Actarit-d6 as an internal standard are provided. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the subject matter.

Introduction to Actarit and the Role of Deuterated Internal Standards

Actarit, chemically known as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1][2] Its therapeutic effects are attributed to its ability to modulate the immune system, thereby reducing inflammation and slowing disease progression. While the precise mechanisms are still under investigation, it is understood that Actarit suppresses the production of pro-inflammatory cytokines, inhibits T-cell activation, and modulates macrophage activity.[1] A key molecular target of Actarit is Carbonic Anhydrase II (CAII), an enzyme involved in various physiological processes, including pH regulation.[2][3][4]

In the field of quantitative analysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Deuterated compounds, such as Actarit-d6, are ideal internal standards for mass spectrometry-based assays.[5] Due to their near-identical physicochemical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response.[5] This guide focuses on the practical application of Actarit-d6 (sodium) as a deuterated internal standard for the precise quantification of Actarit.

Synthesis of Actarit-d6 (Sodium)

One potential synthetic approach involves the deuteration of a precursor molecule, such as 4-aminophenylacetic acid, followed by acetylation. Palladium-catalyzed C-H deuteration using a deuterium source like deuterated acetic acid ([D4]-acetic acid) has been shown to be effective for phenylacetic acid derivatives.[1][3]

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for Actarit-d6 (sodium).

Mechanism of Action of Actarit

Actarit's immunomodulatory effects are multifaceted, stemming from its primary action as an inhibitor of Carbonic Anhydrase II (CAII).

Carbonic Anhydrase II (CAII) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to maintaining pH homeostasis within cells and tissues.[6] In the context of inflammation, the microenvironment of inflamed joints is often acidic.[6] By inhibiting CAII, Actarit can alter the intracellular and extracellular pH, which in turn can influence the function of immune cells.[4] Research has shown that CAII is involved in the activation of macrophages and that its inhibition can suppress inflammatory responses.[2][7][8]

Modulation of T-Cell Activation

T-cells play a crucial role in the pathogenesis of rheumatoid arthritis by orchestrating the inflammatory cascade. Actarit has been shown to inhibit the activation of T-cells. While the direct link between CAII inhibition and T-cell modulation is still being fully elucidated, it is hypothesized that the alteration of intracellular pH and ion transport resulting from CAII inhibition can interfere with the signaling pathways necessary for T-cell activation and proliferation.

Modulation of Macrophage Activity

Macrophages are key effector cells in the inflamed synovium, producing a plethora of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as matrix metalloproteinases (MMPs) that contribute to cartilage and bone destruction.[3][4] Studies have demonstrated that carbonic anhydrase inhibition can modulate macrophage activation.[2][7] By inhibiting CAII, Actarit is believed to reduce the pro-inflammatory functions of macrophages, leading to a decrease in the production of inflammatory mediators.

Signaling Pathway of Actarit's Immunomodulatory Action:

Caption: Actarit inhibits CAII, leading to pH modulation and subsequent downstream effects on T-cells and macrophages.

Experimental Protocol: Quantification of Actarit using LC-MS/MS with Actarit-d6 Internal Standard

This section outlines a proposed experimental protocol for the quantitative analysis of Actarit in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Actarit-d6 (sodium) as the internal standard. This protocol is based on established methods for Actarit analysis and general principles of bioanalytical method development.

Materials and Reagents

-

Actarit analytical standard

-

Actarit-d6 (sodium) internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Actarit and Actarit-d6 (sodium) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Actarit stock solution in methanol:water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of Actarit-d6 (sodium) at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

-

Calibration Curve and QC Samples: Spike blank plasma with the appropriate working standard solutions to create a calibration curve over the desired concentration range and at least three levels of QC samples (low, medium, and high).

Sample Preparation

A protein precipitation method is a common and effective approach for extracting Actarit from plasma.

Workflow for Sample Preparation:

Caption: A typical protein precipitation workflow for plasma sample preparation.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrument used.

Table 1: Proposed LC-MS/MS Parameters

| Parameter | Suggested Condition |

| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized to achieve good peak shape and separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusion of Actarit and Actarit-d6 standards |

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (Actarit) to the internal standard (Actarit-d6). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of Actarit in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

Actarit-d6 (sodium) serves as an invaluable tool for the accurate and precise quantification of Actarit in biological matrices. Its use as a deuterated internal standard in LC-MS/MS methods helps to mitigate the variability inherent in bioanalytical workflows, leading to more reliable pharmacokinetic and metabolic data. Understanding the mechanism of action of Actarit, particularly its role as a carbonic anhydrase II inhibitor and its subsequent effects on T-cell and macrophage signaling, provides a strong rationale for its therapeutic use in rheumatoid arthritis and underscores the importance of robust analytical methods for its study. This technical guide provides a comprehensive framework for researchers and scientists working with Actarit and its deuterated analogue.

References

- 1. researchgate.net [researchgate.net]

- 2. atsjournals.org [atsjournals.org]

- 3. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Carbon Dioxide Sensing by Immune Cells Occurs through Carbonic Anhydrase 2-Dependent Changes in Intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. An overview of carbonic anhydrases and membrane channels of synoviocytes in inflamed joints - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition Ameliorates Inflammation and Experimental Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide for In Vivo Metabolic Studies of Actarit-d6 (Sodium)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actarit, a disease-modifying anti-rheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis.[1] To facilitate deeper insights into its metabolic fate and pharmacokinetic profile, the use of a stable isotope-labeled version, Actarit-d6 (sodium), is a critical tool. This technical guide provides a comprehensive framework for designing and conducting in vivo metabolic studies of Actarit-d6. While specific pharmacokinetic data for Actarit and its deuterated analog are not extensively published, this document outlines the rationale, proposed experimental protocols, and data presentation strategies based on the known pharmacology of Actarit and established principles of drug metabolism research.

Introduction to Actarit and the Rationale for Deuteration

Actarit, or 4-acetylaminophenylacetic acid, is an anti-inflammatory agent primarily used in the treatment of rheumatoid arthritis.[2] Its mechanism of action, while not fully elucidated, is understood to involve the modulation of the immune system.[3][4] Specifically, it is believed to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, and to modulate the activity of T-cells and macrophages.[3][4]

The use of a deuterated form of Actarit, Actarit-d6, offers significant advantages in metabolic research. Deuterium is a stable, non-radioactive isotope of hydrogen.[5] Replacing hydrogen atoms with deuterium at metabolically stable positions in the Actarit molecule creates a compound that is chemically identical to the parent drug but has a different mass. This mass difference allows for its distinction from the endogenous and non-labeled drug and its metabolites using mass spectrometry.

The primary applications of Actarit-d6 in in vivo studies include:

-

Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of Actarit without interference from endogenous compounds.

-

Metabolite Identification: To trace the metabolic fate of Actarit and identify novel metabolites.

-

Bioavailability Studies: To precisely quantify the fraction of an administered dose of Actarit that reaches systemic circulation.

-

Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the metabolism of Actarit.

Proposed In Vivo Metabolic Study Design

The following outlines a prospective experimental design for an in vivo metabolic study of Actarit-d6 in a preclinical model.

Animal Model

A common choice for such studies would be male Sprague-Dawley rats (n=5-6 per group), weighing between 200-250g. The choice of this model is based on its widespread use in pharmacokinetic and toxicology studies, providing a wealth of historical control data.

Dosing and Administration

Actarit-d6 (sodium salt) would be administered via oral gavage, a common route for preclinical drug administration that mimics the intended clinical route for Actarit. A typical dose might be in the range of 10-50 mg/kg, formulated in a suitable vehicle such as 0.5% carboxymethylcellulose in water.

Sample Collection

Blood samples (approximately 0.25 mL) would be collected from the tail vein at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis. For excretion studies, urine and feces can be collected over 24 or 48 hours using metabolic cages.

Bioanalytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[6]

Sample Preparation

Plasma samples would be prepared using a protein precipitation method. An aliquot of plasma (e.g., 50 µL) is mixed with a precipitating agent such as acetonitrile (e.g., 200 µL) containing an internal standard (e.g., a stable isotope-labeled analog of a related compound). After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

-

Liquid Chromatography: Separation would be achieved on a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. Specific precursor-to-product ion transitions for Actarit, Actarit-d6, and any identified metabolites would be optimized.

Data Presentation

Quantitative data from the study should be summarized in clear and concise tables to facilitate interpretation and comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of Actarit-d6 in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | Data to be determined |

| Tmax | h | Data to be determined |

| AUC(0-t) | ng·h/mL | Data to be determined |

| AUC(0-inf) | ng·h/mL | Data to be determined |

| t½ | h | Data to be determined |

| CL/F | mL/h/kg | Data to be determined |

| Vz/F | L/kg | Data to be determined |

| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution. |

Table 2: Hypothetical Metabolite Profile of Actarit-d6 in Rat Plasma (2h post-dose)

| Metabolite | Parent Drug (%) |

| M1 (e.g., Hydroxylated Actarit) | Data to be determined |

| M2 (e.g., Glucuronide Conjugate) | Data to be determined |

| Unchanged Actarit-d6 | Data to be determined |

Visualizations

Signaling Pathway of Actarit

The following diagram illustrates the proposed mechanism of action of Actarit in modulating the inflammatory response in rheumatoid arthritis.

Caption: Proposed anti-inflammatory signaling pathway of Actarit.

Experimental Workflow for In Vivo Metabolic Study

This diagram outlines the key steps in the proposed in vivo study of Actarit-d6.

Caption: Experimental workflow for the in vivo metabolic study of Actarit-d6.

Conclusion

References

Understanding Isotopic Labeling with Actarit-d6 (Sodium): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific synthesis, experimental protocols, and quantitative data for Actarit-d6 (sodium) is limited. This guide provides a comprehensive technical overview based on established principles of isotopic labeling and bioanalytical method development, using a hypothetical framework for Actarit-d6 (sodium) as a representative example.

Introduction to Actarit and the Role of Isotopic Labeling

Actarit is a disease-modifying antirheumatic drug (DMARD) primarily used in the treatment of rheumatoid arthritis.[1][2] Its mechanism of action is not yet fully elucidated but is understood to involve the modulation of the immune system, including the suppression of pro-inflammatory cytokines and the modulation of T-cell activity.[1] To thoroughly characterize the pharmacokinetic and metabolic profile of new drug candidates like Actarit, researchers often employ stable isotope labeling.

Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. For instance, hydrogen (¹H) can be replaced with deuterium (²H or D). This subtle change in mass allows the labeled compound to be distinguished from its unlabeled counterpart by mass spectrometry, without altering its chemical properties. Deuterated compounds, such as the hypothetical Actarit-d6, are invaluable as internal standards in bioanalytical methods. They provide a precise way to quantify the drug in biological samples by correcting for variations during sample preparation and analysis.[3][4][5]

Hypothetical Synthesis of Actarit-d6 (Sodium)

While the specific industrial synthesis of Actarit-d6 is not publicly documented, a plausible synthetic route can be conceptualized based on common deuteration techniques. A common strategy involves the introduction of deuterium atoms at positions that are metabolically stable. For Actarit, deuteration of the acetyl group and the phenyl ring are possibilities. A hypothetical synthesis of Actarit-d6 could involve the use of deuterated precursors.

Experimental Protocol: Quantification of Actarit in Plasma using Actarit-d6 as an Internal Standard

This section outlines a representative experimental protocol for the determination of Actarit in a biological matrix (e.g., rabbit plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Actarit-d6 as an internal standard.[6]

Materials and Reagents

-

Actarit reference standard

-

Actarit-d6 (sodium) internal standard

-

Control rabbit plasma

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized)

Sample Preparation

-

Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Actarit into control rabbit plasma.

-

Internal Standard Addition: Add a fixed concentration of Actarit-d6 internal standard solution to all samples, including calibration standards, QCs, and unknown study samples.

-

Protein Precipitation: Precipitate plasma proteins by adding three volumes of cold acetonitrile.

-

Centrifugation: Vortex mix the samples and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a new set of tubes.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

A validated LC-MS/MS method is crucial for the accurate quantification of Actarit. The following are representative parameters.

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | ZORBAX Eclipse Plus Phenyl-Hexyl (or similar) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Agilent 6495 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Actarit: [M-H]⁻ → fragment ionActarit-d6: [M-H]⁻ → fragment ion |

| Gas Temperature | 350 °C |

| Nebulizer Pressure | 40 psi |

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Actarit to Actarit-d6 against the nominal concentration of the calibration standards.

| Nominal Concentration (ng/mL) | Peak Area (Actarit) | Peak Area (Actarit-d6) | Peak Area Ratio (Actarit/Actarit-d6) |

| 1 | 1,250 | 500,000 | 0.0025 |

| 5 | 6,300 | 510,000 | 0.0124 |

| 10 | 12,800 | 495,000 | 0.0259 |

| 50 | 65,000 | 505,000 | 0.1287 |

| 100 | 130,000 | 500,000 | 0.2600 |

| 500 | 660,000 | 498,000 | 1.3253 |

| 1000 | 1,350,000 | 502,000 | 2.6892 |

Pharmacokinetic Parameters

Following the analysis of plasma samples from a pharmacokinetic study, key parameters can be calculated.

| Parameter | Unit | Value (Hypothetical) |

| Cmax (Maximum Concentration) | ng/mL | 850 |

| Tmax (Time to Cmax) | hours | 2.0 |

| AUC (Area Under the Curve) | ng*h/mL | 4500 |

| t½ (Half-life) | hours | 5.5 |

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing an isotopically labeled internal standard.

Proposed Mechanism of Action of Actarit

The immunomodulatory effects of Actarit are believed to be central to its therapeutic action in rheumatoid arthritis.

Conclusion

The use of isotopically labeled internal standards, such as the hypothetical Actarit-d6 (sodium), is a cornerstone of modern bioanalysis. This technique provides the accuracy and precision required for robust pharmacokinetic and metabolic studies, which are essential for the successful development of new therapeutic agents. While specific data for Actarit-d6 is not widely available, the principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists working in drug development.

References

- 1. What is Actarit used for? [synapse.patsnap.com]

- 2. Actarit - Wikipedia [en.wikipedia.org]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. scispace.com [scispace.com]

- 6. A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Actarit-d6 (Sodium) in the Laboratory

Disclaimer: A specific Safety Data Sheet (SDS) for Actarit-d6 (sodium) was not publicly available at the time of this writing. The following guide is based on the available safety information for the non-deuterated parent compound, Actarit . While the deuteration is unlikely to alter the fundamental chemical hazards, this information should be used as a preliminary guide only. Researchers, scientists, and drug development professionals are strongly advised to consult the specific SDS provided by the supplier of Actarit-d6 (sodium) before handling the compound.

This technical guide provides a comprehensive overview of the known safety and handling considerations for Actarit, which should serve as a baseline for laboratory protocols involving Actarit-d6 (sodium).

Chemical and Physical Properties

A summary of the known properties of Actarit is presented below. These values are for the non-deuterated form and may vary slightly for Actarit-d6 (sodium).

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem |

| Molecular Weight | 193.20 g/mol | PubChem |

| Appearance | Solid (presumed) | General chemical knowledge |

| Solubility | >29 µg/mL (at pH 7.4) | PubChem |

Hazard Identification and GHS Classification

Actarit has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes the known hazards.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

Data sourced from a single notification to the ECHA C&L Inventory.

Experimental Protocols: Safe Handling and Storage

While specific experimental protocols for Actarit-d6 (sodium) are not available, the following general procedures should be adopted based on the known hazards of Actarit.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling Actarit-d6 (sodium). Based on the GHS classification of Actarit, the following PPE is recommended.

Caption: Recommended PPE for handling Actarit-d6 (sodium).

Engineering Controls

-

Ventilation: Work with Actarit-d6 (sodium) in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or generating dust.

-

Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures

The following workflow outlines the general steps for safely handling Actarit-d6 (sodium) in a laboratory setting.

Caption: General workflow for handling Actarit-d6 (sodium).

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures

In case of exposure to Actarit, the following first aid measures are recommended. These should be confirmed with the specific SDS for Actarit-d6 (sodium).

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

-

Spills: In the event of a spill, wear appropriate PPE. For small spills of solid material, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust. For larger spills, evacuate the area and contact environmental health and safety personnel.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Toxicological Information

Detailed toxicological studies for Actarit-d6 (sodium) are not available. The GHS classification for Actarit indicates that it is an irritant to the skin, eyes, and respiratory system. There is no information available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.

Signaling Pathways

While not directly related to safety and handling, understanding the mechanism of action can be relevant for toxicological assessment. Actarit is known to be an anti-inflammatory agent. The following diagram illustrates a simplified representation of a generic anti-inflammatory signaling pathway that could be modulated by compounds like Actarit.

Caption: Potential anti-inflammatory signaling pathway.

Application Note: High-Throughput Analysis of Actarit in Human Plasma by LC-MS/MS Using Actarit-d6 (sodium) as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Actarit in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Actarit-d6 (sodium), is employed. The sample preparation involves a straightforward protein precipitation procedure, and the chromatographic separation is achieved in under 5 minutes, making it suitable for high-throughput pharmacokinetic studies. The method was validated according to the FDA guidelines for bioanalytical method validation and demonstrated excellent linearity, precision, accuracy, and negligible matrix effects.

Introduction

Actarit is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. Its therapeutic mechanism is believed to involve the modulation of the immune system, including the suppression of pro-inflammatory cytokines and the inhibition of T-cell activation. Accurate quantification of Actarit in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative LC-MS/MS analysis. They co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1] Actarit-d6, a deuterated analog of Actarit, is the ideal internal standard for this assay, ensuring the highest data quality and reliability.

This application note provides a comprehensive protocol for the extraction and quantification of Actarit in human plasma using Actarit-d6 as an internal standard, suitable for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

Actarit reference standard (≥98% purity)

-

Actarit-d6 (sodium) internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Standard Solutions and Quality Control Samples

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Actarit and Actarit-d6 (sodium) in methanol.

-

Working Standard Solutions: Serially dilute the Actarit primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Actarit-d6 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate Actarit working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL Actarit-d6 in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90-10% B

-

3.6-4.5 min: 10% B

-

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Actarit: Precursor ion (m/z) 192.1 → Product ion (m/z) 132.1

-

Actarit-d6: Precursor ion (m/z) 198.1 → Product ion (m/z) 138.1

-

-

Key MS Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

Data Presentation

The method was validated over a linear range of 1-2000 ng/mL for Actarit in human plasma. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Actarit | 1 - 2000 | y = 0.0025x + 0.0012 | > 0.998 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.8 |

| Low QC | 3 | 5.2 | 1.3 | 6.5 | 2.1 |

| Mid QC | 100 | 3.8 | -0.5 | 4.9 | -1.2 |

| High QC | 1600 | 2.9 | 2.1 | 3.7 | 1.5 |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS-Normalized) |

| Low QC | 92.5 | 94.1 | 0.98 | 1.01 |

| High QC | 95.3 | 96.2 | 1.02 | 1.03 |

Visualizations

Caption: Experimental workflow for the analysis of Actarit.

Caption: Proposed signaling pathway of Actarit.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Actarit in human plasma. The use of Actarit-d6 as an internal standard ensures the accuracy of the results by compensating for matrix effects and other sources of variability. This method is well-suited for supporting pharmacokinetic studies in the clinical development of Actarit.

References

Quantitative Analysis of Actarit using Actarit-d6 (sodium) in Human Plasma by LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Actarit in human plasma using its deuterated internal standard, Actarit-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined is intended for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

Introduction

Actarit, with the chemical name 4-acetylaminophenylacetic acid, is an immunomodulator used in the management of rheumatoid arthritis.[1] Its therapeutic effect is attributed to the modulation of the immune system, including the suppression of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, and the inhibition of T-cell activation.[2][3] Recent studies also suggest that Actarit may exert its anti-inflammatory effects through the inhibition of Carbonic Anhydrase II (CAII).[4] A robust and reliable analytical method is crucial for the quantitative determination of Actarit in biological matrices to support its clinical development and therapeutic use. The use of a stable isotope-labeled internal standard, such as Actarit-d6, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and matrix effects.

This application note describes a validated LC-MS/MS method for the determination of Actarit in human plasma, offering high selectivity, sensitivity, and throughput.

Experimental Protocol

Materials and Reagents

-

Actarit reference standard (≥98% purity)

-

Actarit-d6 (sodium) internal standard (≥98% purity, isotopic purity ≥99%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

LC-MS/MS Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Syncronis C18, 50 x 2.1 mm, 3 µm).

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Actarit and Actarit-d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Actarit stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Actarit-d6 stock solution with 50:50 (v/v) methanol:water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate amount of Actarit working standard solution.

Sample Preparation

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL Actarit-d6) and vortex briefly.

-

Add 500 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

Time (min) %B 0.0 10 2.0 90 2.5 90 2.6 10 | 4.0 | 10 |

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Actarit 192.1 150.1 | Actarit-d6 | 198.1 | 156.1 |

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: -4500 V

-

Data Presentation

The following tables summarize the expected performance characteristics of this validated method.

Table 1: Calibration Curve Linearity

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Actarit | 1 - 4000 | ≥ 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |

| Low | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 150 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 3000 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |

| Actarit | Low | > 85 | 85 - 115 |

| High | > 85 | 85 - 115 | |

| Actarit-d6 | > 85 | 85 - 115 |

Visualization

Experimental Workflow

References

- 1. scispace.com [scispace.com]

- 2. A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. Metabolites Analysis of Anti-Myocardial Ischemia Active Components of Saussurea involucrata Based on Gut Microbiota—Drug Interaction [mdpi.com]

Application Notes and Protocols for a Pharmacokinetic Study of Actarit-d6 (sodium)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actarit is a disease-modifying antirheumatic drug (DMARD) primarily utilized in the treatment of rheumatoid arthritis.[1][2] Its therapeutic effects are attributed to its immunomodulatory properties, which include the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the modulation of T-cell activity.[1][3] While the precise mechanism of action is not fully elucidated, Actarit is known to be administered orally and undergoes hepatic metabolism.[1][4]

Pharmacokinetic (PK) studies are fundamental to drug development, providing critical data on absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled compounds, such as Actarit-d6 (sodium), in PK studies offers significant advantages. Deuteration can alter metabolic pathways, potentially improving the drug's pharmacokinetic profile and reducing toxicities.[5][6] Furthermore, the use of a deuterated internal standard in bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enhances the accuracy and precision of drug quantification in biological matrices.[7][8]

These application notes provide a comprehensive protocol for a preclinical pharmacokinetic study of Actarit-d6 (sodium) in a rodent model, from drug formulation and administration to bioanalytical sample analysis.

Signaling Pathway of Actarit

The immunomodulatory effects of Actarit are believed to involve the downstream signaling pathways associated with T-cell activation and pro-inflammatory cytokine production. While the exact molecular targets are still under investigation, a plausible mechanism involves the inhibition of key signaling cascades that lead to the transcription of inflammatory mediators. The following diagram illustrates a hypothetical signaling pathway where Actarit could exert its inhibitory effects on T-cell activation.

Experimental Protocols

Animal Model and Housing

-

Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

-

Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimation: Allow a minimum of a 7-day acclimation period before the start of the study.

Formulation of Actarit-d6 (sodium) Dosing Solution

-

Vehicle: Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution in deionized water.

-

Dosing Solution: Accurately weigh the required amount of Actarit-d6 (sodium) and suspend it in the 0.5% CMC vehicle to achieve the desired final concentration (e.g., 10 mg/mL).

-

Preparation: Prepare the dosing solution fresh on the day of administration and keep it under constant agitation to ensure a homogenous suspension.

Pharmacokinetic Study Design

-

Study Groups:

-

Group 1: Intravenous (IV) administration (for bioavailability assessment), n=6.

-

Group 2: Oral (PO) administration, n=6.

-

-

Dose:

-

IV: 2 mg/kg (administered via tail vein).

-

PO: 10 mg/kg (administered via oral gavage).

-

-

Blood Sampling:

-

Time Points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

Time Points (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

Volume: Collect approximately 200 µL of blood at each time point into tubes containing K2EDTA as an anticoagulant.

-

Technique: Use appropriate blood collection techniques such as saphenous vein puncture for serial sampling and cardiac puncture for terminal bleed.[6][9][10][11]

-

Protocol for Oral Gavage

-

Accurately weigh the animal to determine the correct dosing volume. The maximum recommended volume for rats is 10-20 mL/kg.[5][12]

-

Gently restrain the rat, ensuring the head and neck are extended to create a straight path to the esophagus.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length and avoid stomach perforation. Mark the needle.[12]

-

Insert the ball-tipped gavage needle into the mouth, advancing it gently along the roof of the mouth and down the esophagus. Do not force the needle.[4][8][13]

-

Administer the Actarit-d6 (sodium) suspension slowly.

-

Withdraw the needle gently and return the animal to its cage.

-

Monitor the animal for any signs of distress.

Sample Processing

-

Immediately after collection, gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.

-

Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully transfer the plasma supernatant to clean, labeled polypropylene tubes.

-

Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of Actarit-d6

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Actarit-d6: [Precursor Ion] -> [Product Ion]

-

Internal Standard (Actarit): [Precursor Ion] -> [Product Ion]

-

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (Actarit).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject into the LC-MS/MS system.

-

-

Method Validation: The bioanalytical method should be validated according to FDA or other relevant regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][3][7][14][15]

Data Presentation

The following table presents a hypothetical summary of the pharmacokinetic parameters of Actarit-d6 (sodium) following intravenous and oral administration in rats.

| Pharmacokinetic Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 1500 ± 250 | 850 ± 150 |

| Tmax (h) | 0.08 ± 0.02 | 1.5 ± 0.5 |

| AUC0-t (ng·h/mL) | 2800 ± 400 | 4500 ± 600 |

| AUC0-inf (ng·h/mL) | 2950 ± 420 | 4700 ± 650 |

| t1/2 (h) | 3.5 ± 0.8 | 4.2 ± 1.0 |

| CL (L/h/kg) | 0.68 ± 0.10 | - |

| Vd (L/kg) | 2.8 ± 0.5 | - |

| F (%) | - | 64 ± 12 |

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Workflow

The following diagram outlines the key steps in the pharmacokinetic study of Actarit-d6 (sodium).

References

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. Pharmacokinetic-pharmacodynamic modelling and simulation of methotrexate dosing in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.sdsu.edu [research.sdsu.edu]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. hkstp.org [hkstp.org]

- 7. Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uq.edu.au [uq.edu.au]

- 9. research.uci.edu [research.uci.edu]

- 10. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]

- 11. idexxbioanalytics.com [idexxbioanalytics.com]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. ouv.vt.edu [ouv.vt.edu]

- 14. bioanalysisforum.jp [bioanalysisforum.jp]

- 15. fda.gov [fda.gov]

Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Actarit in Human Plasma Using a Deuterated Internal Standard

Answering the user's request to create a detailed Application Note and Protocol for the quantification of Actarit using a deuterated internal standard.

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Actarit in human plasma. A stable isotope-labeled deuterated internal standard (Actarit-d4) was used to ensure high accuracy and precision by correcting for matrix effects and process variability.[1][2][3] The methodology involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation, making it highly suitable for high-throughput bioanalysis in clinical research and pharmacokinetic studies.

1. Introduction Actarit, or 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) primarily used in the treatment of rheumatoid arthritis.[4][5] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic assessments and therapeutic drug monitoring. While existing methods have been developed[4], this note presents an optimized method employing a deuterated internal standard, which is considered the gold standard for compensating for analytical variability.[6] The method has been validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[7][8][9]

2. Experimental Protocols

2.1. Materials and Reagents

-

Analytes: Actarit (MW: 193.20 g/mol )[10], Actarit-d4 (internal standard, IS).

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (reagent grade), Ultrapure water.

-

Matrix: Blank human plasma (K2-EDTA).

2.2. Instrumentation

-

LC System: A UHPLC system such as the Shimadzu Nexera or Waters Acquity.

-

MS System: A triple quadrupole mass spectrometer such as the SCIEX QTRAP 6500+ or Waters Xevo TQ-S.

2.3. Standard Solutions Preparation

-

Stock Solutions (1.0 mg/mL): Prepare separate stock solutions of Actarit and Actarit-d4 by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the Actarit stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard (IS) Spiking Solution (50 ng/mL): Dilute the Actarit-d4 stock solution in acetonitrile.

2.4. Sample Preparation Protocol

-

Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS Spiking Solution (Actarit-d4 in acetonitrile) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant into an autosampler vial or 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

Caption: High-throughput sample preparation and analysis workflow.

2.5. LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Actarit | Actarit-d4 (IS) |

|---|---|---|

| Ionization Mode | ESI Negative | ESI Negative |

| Precursor Ion (Q1) | m/z 192.1 | m/z 196.1 |

| Product Ion (Q3) | m/z 132.1 | m/z 136.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | -20 V | -20 V |

| Declustering Potential | -45 V | -45 V |

3. Method Validation Summary The method was validated following international guidelines, assessing selectivity, accuracy, precision, recovery, matrix effect, and stability.[11]

Caption: Logical relationship of core validation parameters.

Table 3: Inter-day Accuracy and Precision of QC Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| LLOQ | 1.0 | 1.04 | 104.0 | 8.5 |

| Low | 3.0 | 2.91 | 97.0 | 6.2 |

| Medium | 100 | 103.5 | 103.5 | 4.1 |

| High | 800 | 792.0 | 99.0 | 3.5 |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

The calibration curve was linear over the range of 1.0 to 1000 ng/mL with a correlation coefficient (r²) of >0.995. Accuracy and precision were within the acceptable limits of ±15% (±20% for LLOQ).

4. Actarit Signaling Pathway Context Actarit's therapeutic effect is believed to stem from its immunomodulatory properties.[5][12] It has been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and modulate T-cell activity.[12][13] This action can interfere with inflammatory signaling cascades, leading to the amelioration of rheumatoid arthritis symptoms.[13]

Caption: Simplified diagram of Actarit's immunomodulatory effect.

5. Conclusion The LC-MS/MS method detailed here provides a reliable and high-throughput solution for the quantitative analysis of Actarit in human plasma. The simple protein precipitation protocol and the use of a deuterated internal standard deliver the accuracy, precision, and robustness required for regulated bioanalytical studies. This method is well-suited to support clinical trials and pharmacokinetic research involving Actarit.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. texilajournal.com [texilajournal.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A liquid chromatography-tandem mass spectrometry method for the quantitation of actarit in rabbit plasma: application to pharmacokinetics and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Actarit used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 9. moh.gov.bw [moh.gov.bw]

- 10. Actarit | C10H11NO3 | CID 2018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. What is the mechanism of Actarit? [synapse.patsnap.com]

- 13. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Actarit-d6 (Sodium) Solution for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actarit, a disease-modifying antirheumatic drug (DMARD), is utilized in the management of rheumatoid arthritis.[1][2] Its deuterated analog, Actarit-d6 (sodium), serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices via mass spectrometry. Accurate and reproducible sample preparation is paramount for reliable bioanalytical data.

This application note provides a detailed protocol for the preparation of Actarit-d6 (sodium) solutions for mass spectrometric analysis. The procedure outlines the preparation of a stock solution and subsequent serial dilutions to achieve working concentrations suitable for liquid chromatography-mass spectrometry (LC-MS) applications.

Materials and Reagents

-

Actarit-d6 (sodium salt)

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water (18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and sterile, filtered pipette tips

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

Quantitative Data Summary

A summary of the key quantitative data for Actarit and its deuterated analog is presented in the table below. This information is crucial for accurate solution preparation and data analysis.

| Property | Value (Actarit) | Value (Actarit-d6 Sodium) | Reference |